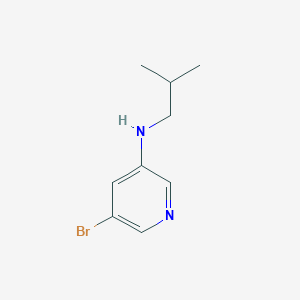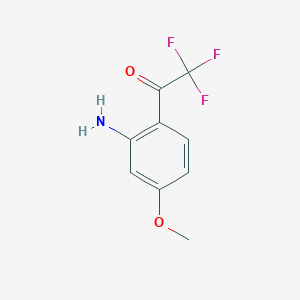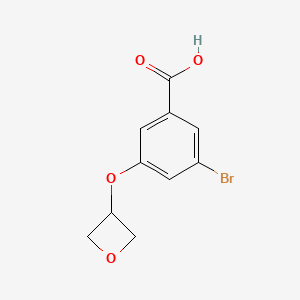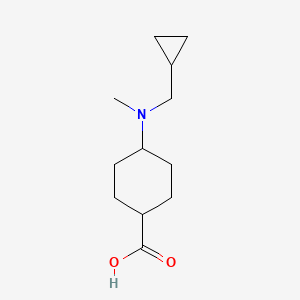
(5-Bromo-pyridin-3-yl)-isobutyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-溴吡啶-3-基)异丁胺: 是一种有机化合物,其结构特点是带有溴取代的吡啶环连接到一个异丁胺基团上
准备方法
合成路线和反应条件
(5-溴吡啶-3-基)异丁胺的合成通常涉及以下步骤:
吡啶的溴化: 原料吡啶在溴化试剂的作用下发生溴化,在5位引入一个溴原子。该反应可以通过在催化剂(例如三溴化铁)的存在下,使用溴或N-溴代丁二酰亚胺(NBS)来实现。
异丁胺衍生物的生成: 随后,溴化的吡啶在碱性条件下与异丁胺反应生成所需产物。该步骤通常需要使用碱,例如氢氧化钠或碳酸钾,以促进亲核取代反应。
工业生产方法
在工业生产中,(5-溴吡啶-3-基)异丁胺的生产可能涉及连续流动反应器,以确保高效混合和传热。使用自动化系统有助于保持精确的反应条件,从而提高最终产品的产量和纯度。
化学反应分析
反应类型
(5-溴吡啶-3-基)异丁胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化,引入羧酸或酮等官能团。
还原: 还原反应可以使用在钯催化剂存在的条件下,使用氢气来进行,以去除溴原子并生成相应的吡啶衍生物。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂) 与负载在碳上的钯 (Pd/C)
取代: 氢氧化钠 (NaOH),碳酸钾 (K₂CO₃)
主要生成产物
氧化: 羧酸,酮
还原: 吡啶衍生物
取代: 烷基化或芳基化的吡啶衍生物
科学研究应用
化学
在有机合成中,(5-溴吡啶-3-基)异丁胺作为一种通用的构建模块,用于构建更复杂的分子。其溴原子允许通过取代反应进一步官能化,使其在合成药物和农用化学品方面具有价值。
生物学
该化合物在生物活性分子的开发中具有潜在的应用。其结构特征可以用来设计特定生物靶点(例如酶或受体)的抑制剂或调节剂。
医药
在药物化学中,(5-溴吡啶-3-基)异丁胺可以作为开发新药的支架。其进行多种化学转化的能力允许优化药代动力学和药效学性质。
工业
在材料科学行业中,该化合物可用于合成具有特定性能(例如导电性或荧光性)的新型材料。其溴化的吡啶环可以掺入聚合物或其他大分子中,以赋予所需特性。
作用机制
(5-溴吡啶-3-基)异丁胺的作用机制取决于其具体的应用。在酶抑制方面,该化合物可能与酶的活性位点结合,阻断底物进入,从而抑制其活性。溴原子和异丁胺基团可以与酶活性位点中的氨基酸残基相互作用,稳定抑制剂-酶复合物。
相似化合物的比较
类似化合物
- (5-溴吡啶-3-基)氨基甲酸乙酯
- (5-溴吡啶-3-基)甲醇
- (5-溴吡啶-3-基)丙-2-炔-1-醇
独特性
与类似化合物相比,(5-溴吡啶-3-基)异丁胺的独特之处在于其存在异丁胺基团。该官能团可以增强化合物的溶解性、反应性和与生物靶点的相互作用能力。此外,异丁胺基团可以提供空间位阻,影响化合物的结合亲和力和生物体系中的选择性。
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
5-bromo-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |
InChI 键 |
YKLUTSMDQRJSLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=CC(=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)


![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)




![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)



